molecular formula C23H24BrN3O3 B13430197 N-Desmethyl Nicergoline

N-Desmethyl Nicergoline

Cat. No.: B13430197
M. Wt: 470.4 g/mol
InChI Key: SMWNGLNHIYJOSA-ZTWLPKFNSA-N
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Description

N-Desmethyl Nicergoline is a derivative of Nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. Nicergoline is known for its application in treating cognitive disorders and vascular conditions. This compound, as a metabolite, retains some of these properties and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Nicergoline typically involves the demethylation of Nicergoline. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Nicergoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives.

Scientific Research Applications

N-Desmethyl Nicergoline has a wide range of applications in scientific research:

Mechanism of Action

N-Desmethyl Nicergoline exerts its effects by interacting with alpha-adrenergic receptors. It inhibits the postsynaptic alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation. This inhibition reduces vascular resistance and increases blood flow, particularly in the cerebral arteries .

Comparison with Similar Compounds

Similar Compounds

    Nicergoline: The parent compound, used for its vasodilatory and cognitive-enhancing properties.

    Ergotamine: Another ergot alkaloid with vasoconstrictive properties, used to treat migraines.

    Dihydroergotamine: Similar to ergotamine but with a different pharmacokinetic profile.

Uniqueness

N-Desmethyl Nicergoline is unique due to its specific interaction with alpha-adrenergic receptors and its role as a metabolite of Nicergoline. Unlike ergotamine, which causes vasoconstriction, this compound promotes vasodilation, making it valuable in treating vascular disorders without the risk of fibrosis associated with other ergolines .

Properties

Molecular Formula

C23H24BrN3O3

Molecular Weight

470.4 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4-methyl-6,6a,7,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C23H24BrN3O3/c1-27-12-16-7-20-23(29-2,18-4-3-5-19(27)21(16)18)8-14(9-26-20)13-30-22(28)15-6-17(24)11-25-10-15/h3-6,10-12,14,20,26H,7-9,13H2,1-2H3/t14-,20-,23+/m1/s1

InChI Key

SMWNGLNHIYJOSA-ZTWLPKFNSA-N

Isomeric SMILES

CN1C=C2C[C@@H]3[C@](C[C@H](CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Canonical SMILES

CN1C=C2CC3C(CC(CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Origin of Product

United States

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